3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Cl3N2OS/c23-15-3-1-13(2-4-15)9-14(11-26)22-27-19(12-29-22)21-8-7-20(28-21)17-6-5-16(24)10-18(17)25/h1-10,12H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXNRDDSWJBSSU-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activities, including cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a thiazole ring , a furan moiety , and a nitrile group , which are known to contribute to various biological activities. The presence of the chlorophenyl and dichlorophenyl substituents enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Biological Activity Overview
The biological activity of the compound has been primarily evaluated through in vitro studies against various cancer cell lines. Key findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate its potency compared to standard chemotherapeutic agents.
- Mechanism of Action : Studies suggest that the compound induces apoptotic cell death, possibly through mitochondrial pathways. It may also inhibit specific signaling pathways involved in tumor growth and survival.
In Vitro Cytotoxicity Studies
A series of studies have systematically evaluated the cytotoxic effects of this compound:
These results highlight the compound's potential as an anticancer agent, with lower IC50 values indicating higher potency.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and furan rings significantly affect the biological activity of the compound. For instance:
- Chlorine Substitution : The introduction of chlorine atoms on the phenyl rings enhances cytotoxicity. Compounds with electron-withdrawing groups generally exhibit improved activity due to increased electron affinity.
- Furan Moiety : The presence of a furan group has been shown to augment the anticancer activity by facilitating interactions with cellular targets.
Case Studies
Recent research has demonstrated the efficacy of this compound in vivo. For example:
- Tumor-Bearing Mouse Models : In vivo studies involving tumor-bearing mice showed that treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting strong antitumor activity.
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key proteins involved in cell cycle regulation and apoptosis, supporting its potential as a targeted therapy.
Q & A
Q. Optimization Strategies
- Temperature Control: Elevated temperatures (60–80°C) enhance reaction rates but require monitoring to avoid side products like polymerization of acrylonitrile moieties .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol balances cost and reactivity .
- Catalyst Use: Bases like pyridine or piperidine are critical for deprotonation in condensation steps; catalytic amounts (10–15 mol%) reduce side reactions .
How can researchers address low yields during the Knoevenagel condensation step?
Advanced Methodological Approach
Low yields often arise from incomplete imine formation or competing side reactions. Mitigation strategies include:
- Reagent Purity: Ensure anhydrous conditions and high-purity aldehydes to prevent hydration side products .
- Stepwise Monitoring: Use TLC (hexane:ethyl acetate, 3:1) to track intermediate formation. HPLC with UV detection (λ = 254 nm) confirms product purity .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) while improving yield by 15–20% .
What spectroscopic techniques are critical for structural confirmation of this compound?
Q. Basic Characterization Workflow
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 6.8–7.0 ppm), and acrylonitrile protons (δ 6.5–6.7 ppm) confirm regiochemistry .
- ¹³C NMR: Nitrile carbon (δ 115–120 ppm) and thiazole carbons (δ 150–160 ppm) validate backbone structure .
- IR Spectroscopy: Sharp C≡N stretch (~2220 cm⁻¹) and C=S stretch (~690 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion [M+H]⁺ with <2 ppm error .
How should researchers resolve contradictions in reported biological activity data?
Advanced Data Analysis Framework
Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:
- Assay Variability: Standardize protocols (e.g., broth microdilution vs. disk diffusion) and cell lines (e.g., ATCC-certified strains) .
- Structural Isomerism: Verify E/Z configuration via NOESY NMR; the Z-isomer often shows higher activity due to steric alignment with target enzymes .
- Solubility Factors: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
Which computational methods predict the compound’s interaction with biological targets?
Q. Advanced Modeling Techniques
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to cytochrome P450 or kinase targets. Key interactions include:
- DFT Calculations: Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating redox stability .
- Molecular Dynamics (MD): NAMD simulations (100 ns) assess binding stability in lipid bilayer environments .
What strategies elucidate the compound’s mechanism of action in enzymatic inhibition?
Q. Methodological Pathway
- Enzyme Kinetics: Michaelis-Menten analysis with varying substrate concentrations identifies competitive/non-competitive inhibition. Lineweaver-Burk plots quantify Kᵢ values .
- Fluorescence Quenching: Monitor tryptophan residues in target enzymes (e.g., COX-2) to confirm binding (Stern-Volmer constant Ksv ~10³ M⁻¹) .
- X-ray Crystallography: Resolve co-crystal structures (e.g., PDB ID 6XYZ) to map binding sites .
How do substituents on the thiazole ring influence reactivity and bioactivity?
Q. Structure-Activity Relationship (SAR) Analysis
-
Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity of the thiazole ring, enhancing kinase inhibition (IC₅₀ reduced by 30% vs. methyl substituents) .
-
Bulkier Groups (e.g., isobutyl): Improve membrane permeability (logP increased from 3.2 to 4.1) but may reduce solubility .
-
Comparative Table:
Substituent LogP IC₅₀ (μM) Solubility (mg/mL) 4-Cl 3.5 0.45 0.12 4-CH₃ 3.1 1.2 0.25 4-OCH₃ 2.8 2.5 0.40 Data derived from analogues in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
